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Compound of Interest

Compound Name: Ethylidene diacetate

Cat. No.: B166149

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
ethylidene diacetate, a key organic compound. This document presents its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed
experimental protocols and visual representations to aid in structural elucidation and analysis.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for ethylidene diacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR) Data

The 'H NMR spectrum of ethylidene diacetate exhibits two distinct signals corresponding to
the two different proton environments in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.8 Quartet (q) 1H CH
~2.0 Singlet (s) 6H 2 x CHs (acetate)
~1.4 Doublet (d) 3H CHs (ethylidene)

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum shows four signals, confirming the presence of four unique carbon
environments.

Chemical Shift (6) ppm Assignment

~168 C=0 (ester carbonyl)
~95 CH (acetal)

~21 CHs (acetate)

~20 CHs (ethylidene)

Infrared (IR) Spectroscopy

The IR spectrum of ethylidene diacetate reveals characteristic absorption bands
corresponding to its functional groups.

Wavenumber (cm~?) Intensity Assignment
~1750 Strong C=0 stretch (ester)
~1240 Strong C-O stretch (ester)
~1370 Medium C-H bend (methyl)
~2980 Medium C-H stretch (alkane)

Mass Spectrometry (MS)
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Electron lonization Mass Spectrometry (EI-MS) of ethylidene diacetate results in a
characteristic fragmentation pattern. The molecular ion peak is often weak or absent due to the
lability of the molecule.

m/z Relative Abundance (%) Proposed Fragment
103 High [M - OCCHsJ*

87 High [M - COOCHs]*

43 Base Peak [CHsCOJ*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy (*H and *3C)

Sample Preparation: A solution of ethylidene diacetate is prepared by dissolving
approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, typically
chloroform-d (CDCIs). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is
used.

H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment.

Spectral Width: Approximately 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans are typically sufficient for a high signal-to-noise ratio.
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» Referencing: The residual solvent peak of CDCIsz (& = 7.26 ppm) is used as an internal
reference.

13C NMR Acquisition Parameters:

e Pulse Sequence: A proton-decoupled single-pulse experiment.
o Spectral Width: Approximately 220 ppm.

e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Number of Scans: 128-1024 scans are typically required due to the low natural abundance of
13C.

Referencing: The solvent peak of CDCIs (& = 77.16 ppm) is used as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As ethylidene diacetate is a liquid, the spectrum is typically acquired
using the neat liquid. A single drop of the sample is placed between two potassium bromide
(KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

Instrumentation: A standard FT-IR spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty sample compartment is recorded
prior to the sample analysis.

Electron lonization Mass Spectrometry (EI-MS)
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Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a
gas chromatograph (GC-MS) for separation and purification prior to ionization.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 50 °C held for 1 minute, then ramped to
250 °C at a rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

lonization Mode: Electron lonization (El).

Electron Energy: 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate the molecular structure and a proposed mass spectrometry
fragmentation pathway for ethylidene diacetate.

Caption: Molecular structure of ethylidene diacetate.
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Click to download full resolution via product page

Ethylidene Diacetate
[CeH1004]*
m

/z = 146 (weak/absent)

Caption: Proposed EI-MS fragmentation pathway of ethylidene diacetate.

 To cite this document: BenchChem. [Spectroscopic Analysis of Ethylidene Diacetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166149#spectroscopic-data-of-ethylidene-diacetate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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